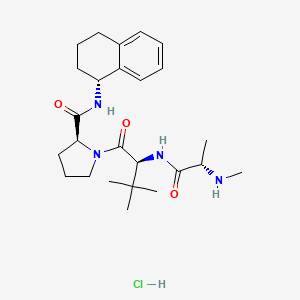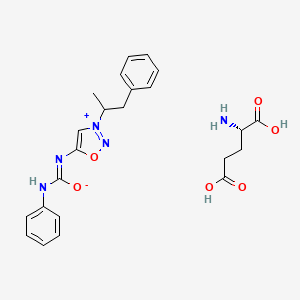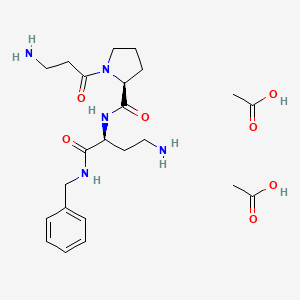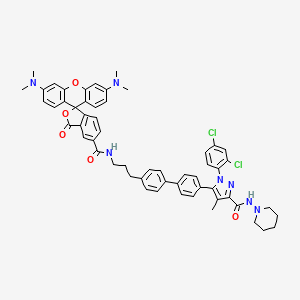![molecular formula C18H23N3O3 B611173 (2S)-2-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-2,3-dihydro-5-methylimidazo[2,1-b]oxazole-6-carboxamide CAS No. 1431980-60-7](/img/structure/B611173.png)
(2S)-2-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-2,3-dihydro-5-methylimidazo[2,1-b]oxazole-6-carboxamide
Übersicht
Beschreibung
TASP0433864 is a novel positive allosteric modulator of metabotropic glutamate 2 receptor. TASP0433864 exhibited PAM activity at human and rat mGlu2 receptors with EC50 values of 199 and 206 nM, respectively, without exerting agonist activity at rat mGlu2 receptor. TASP0433864 produced a leftward and upward shift in the concentration-response curve of glutamate-increased guanosine 5'-O-(3-[(35)S]thio)triphosphate binding to mGlu2 receptor. The inhibitory effect of TASP0433864 on cortical activation was also observed in the mouse 2-deoxy-glucose uptake study. TASP0433864 is a selective mGlu2 receptor PAM with antipsychotic activity, and the attenuation of excess glutamatergic neurotransmission may be involved in the action of TASP0433864.
Wissenschaftliche Forschungsanwendungen
Modulator of mGlu2 Receptors
TASP 0433864 is a selective positive allosteric modulator of mGlu2 receptors . The EC50 values are 199 and 206 nM for human and rat receptors, respectively . This means it enhances the activity of these receptors, which are involved in various neurological processes.
Neurotransmitter Activity
The compound exhibits negligible activity against a range of neurotransmitter targets, except 5-HT2B and MAO-B . It inhibits 72% and 92% of 5-HT2B and MAO-B at 10 μM, respectively . This suggests potential applications in regulating neurotransmitter activity.
Potentiation of Inhibitory Effect
TASP 0433864 potentiates the inhibitory effect of DCG IV on excitatory postsynaptic potentials in hippocampal slices . This could have implications for research into synaptic transmission and neuronal communication.
Antipsychotic Profiles
The compound has been studied for its neurophysiologic and antipsychotic profiles . This suggests potential applications in the treatment of psychiatric disorders.
Regulation of Locomotor Activity
TASP 0433864 has been shown to regulate ketamine- and methamphetamine-induced increases in locomotor activity in rats and mice . This indicates potential use in research related to drug-induced behaviors.
Solubility in Various Solvents
The compound is soluble to 100 mM in DMSO and to 20 mM in ethanol . This property is important for its use in various experimental setups.
Wirkmechanismus
Target of Action
TASP 0433864 is a selective positive allosteric modulator of the metabotropic glutamate 2 (mGlu2) receptor . The mGlu2 receptor is a type of glutamate receptor that plays a crucial role in the central nervous system. It is involved in various neurological processes, including cognition, anxiety, and perception of pain .
Mode of Action
As a positive allosteric modulator, TASP 0433864 enhances the response of the mGlu2 receptor to its natural ligand, glutamate .
Biochemical Pathways
The activation of mGlu2 receptors by TASP 0433864 can lead to various downstream effects. For instance, it potentiates the inhibitory effect of DCG IV on excitatory postsynaptic potentials in hippocampal slices . This suggests that TASP 0433864 may modulate synaptic transmission in the brain, potentially influencing processes such as learning and memory .
Pharmacokinetics
The compound is reported to be soluble to 100 mm in dmso and to 20 mm in ethanol , which may influence its absorption and distribution in the body
Result of Action
The activation of mGlu2 receptors by TASP 0433864 has been shown to reduce ketamine- and methamphetamine-induced increases in locomotor activity in rats and mice . This suggests that TASP 0433864 may have antipsychotic activity, potentially making it useful in the treatment of disorders such as schizophrenia .
Eigenschaften
IUPAC Name |
(2S)-2-[(4-tert-butylphenoxy)methyl]-5-methyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-11-15(16(19)22)20-17-21(11)9-14(24-17)10-23-13-7-5-12(6-8-13)18(2,3)4/h5-8,14H,9-10H2,1-4H3,(H2,19,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYYTLCSQBACIP-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1CC(O2)COC3=CC=C(C=C3)C(C)(C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C2N1C[C@H](O2)COC3=CC=C(C=C3)C(C)(C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-2,3-dihydro-5-methylimidazo[2,1-b]oxazole-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does TASP0433864 interact with the mGlu2 receptor, and what are the downstream effects of this interaction?
A: TASP0433864 acts as a positive allosteric modulator (PAM) of the mGlu2 receptor. [] This means it binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate. [] This interaction leads to several downstream effects, including:
- Potentiated mGlu2 receptor-mediated presynaptic inhibition of glutamate release: TASP0433864 enhances the inhibitory effect of DCG-IV [(2S,2′R,3′R)-2-(2′,3′-dicarboxylcyclopropyl)glycine], an mGlu2/3 receptor agonist, on field excitatory postsynaptic potentials in the dentate gyrus. [] This suggests that TASP0433864 potentiates the ability of mGlu2 receptors to reduce glutamate release.
- Inhibition of cortical gamma oscillations: TASP0433864 inhibits the increase in cortical gamma oscillations induced by MK-801 [(5S,10R)-(+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine hydrogen maleate] and ketamine. [] This effect is thought to reflect the attenuation of excessive cortical pyramidal neuron activity, which has been implicated in schizophrenia.
Q2: What is the significance of TASP0433864's selectivity for the mGlu2 receptor?
A: TASP0433864 exhibits high selectivity for the mGlu2 receptor over other mGlu receptors, including the closely related mGlu3 receptor. [] This selectivity is crucial because it allows researchers to isolate the specific effects of modulating mGlu2 receptor activity without confounding effects from other mGlu receptors. This selectivity may also translate into a more favorable side effect profile compared to drugs that target multiple mGlu receptors or other targets within the glutamatergic system.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide](/img/structure/B611093.png)


![7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine](/img/structure/B611096.png)


![(3s,7r,8ar)-2-{(2s)-2-(4,4-Difluorocyclohexyl)-2-[(N-Methyl-L-Alanyl)amino]acetyl}-N-[(4r)-3,4-Dihydro-2h-Chromen-4-Yl]-7-Ethoxyoctahydropyrrolo[1,2-A]pyrazine-3-Carboxamide](/img/structure/B611103.png)
![N-(2-((4-Oxo-3-(4-(2,2,2-trifluoroethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl)thio)ethyl)acetamide](/img/structure/B611104.png)
![7-(6-Fluoropyridin-3-yl)-5h-pyrido[4,3-b]indole](/img/structure/B611109.png)
![4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611112.png)
![3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride](/img/structure/B611113.png)